molecular formula C21H20O6 B149962 Anhydroicaritin CAS No. 38226-86-7

Anhydroicaritin

Cat. No.: B149962
CAS No.: 38226-86-7
M. Wt: 368.4 g/mol
InChI Key: PPCHTBBOSVKORE-UHFFFAOYSA-N
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Description

Anhydroicaritin is a naturally occurring flavonoid derived from the plant Epimedium. It is known for its various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Target of Action

Beta-Anhydroicaritin primarily targets TNF Receptors and MMP-3 . TNF receptors play a crucial role in triggering immune responses, including inflammation and cell death. MMP-3, also known as stromelysin-1, is involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .

Mode of Action

Beta-Anhydroicaritin interacts with its targets, leading to a series of changes. It inhibits the synthesis and secretion of TNF-α and MMP-3 in diabetic rats, ameliorating the degradation of periodontal tissue . It also decreases the overproduction of NO , IL-10 , TNF-α , MCP-1 , and IL-6 in peritonitis mice . Furthermore, it inhibits the elevation of intracellular Ca 2+ and markedly decreases iNOS protein expression .

Biochemical Pathways

Beta-Anhydroicaritin affects several biochemical pathways. It is involved in the PI3K-AKT and Nrf-2 signaling pathways . These pathways play a fundamental role in the pharmaceutical efficacy of Beta-Anhydroicaritin .

Pharmacokinetics

Despite the numerous studies on Beta-Anhydroicaritin, the main challenge remains its very low oral bioavailability due to its physicochemical characteristics and P-glycoprotein-mediated efflux in intestinal mucosa . This impacts the bioavailability of the compound, influencing its effectiveness.

Result of Action

The interaction of Beta-Anhydroicaritin with its targets leads to a variety of molecular and cellular effects. It has been found to have antiosteoporosis, estrogen regulation, and antitumor properties . It also exhibits an immunosuppressive effect on mouse macrophages stimulated by LPS .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydroicaritin can be synthesized from commercially available phloroglucinol through a series of nine steps. The synthetic route involves a modified Algar-Flynn-Oyamada cyclization and a relay Claisen-Cope rearrangement . The reaction conditions typically require an inert argon atmosphere and dry solvents under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of icariin from Epimedium plants, followed by enzymatic hydrolysis to produce this compound. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Anhydroicaritin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are often used for further pharmacological studies .

Scientific Research Applications

Anhydroicaritin has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing various flavonoid derivatives.

    Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.

    Medicine: It has shown potential in treating conditions such as osteoporosis, cancer, and cardiovascular diseases.

    Industry: this compound is used in the development of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

    Icaritin: Another flavonoid derived from Epimedium, known for its anti-cancer and anti-osteoporotic effects.

    Icariin: A precursor to anhydroicaritin, widely studied for its therapeutic properties.

Uniqueness of this compound: this compound is unique due to its potent inhibitory effects on P-glycoprotein and its ability to modulate multiple signaling pathways. This makes it a promising candidate for developing new therapeutic agents .

Properties

IUPAC Name

3,5-dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-21(2)9-8-13-15(27-21)10-14(22)16-17(23)18(24)19(26-20(13)16)11-4-6-12(25-3)7-5-11/h4-7,10,22,24H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHTBBOSVKORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316333
Record name β-Anhydroicaritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38226-86-7
Record name β-Anhydroicaritin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38226-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Anhydroicaritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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